Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole
Description
Structural Classification Within the Isoxazole Family
Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in adjacent positions (1,2-azole). The trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole variant belongs to the dihydroisoxazole subclass, where the ring is partially saturated, reducing aromaticity and increasing reactivity at specific positions. Key structural features include:
- Nitro group at C4 : Electron-withdrawing nature influences ring electronics and participation in hydrogen bonding.
- Methyl group at C5 : Steric effects modulate ring puckering and substituent orientation.
- Phenyl group at C3 : Contributes to planar stacking interactions in crystalline states.
Comparative analysis with fully aromatic isoxazoles (e.g., 3-phenylisoxazole) reveals distinct bond length variations. For example, the C3–N bond in the dihydroisoxazole ring measures ~1.44 Å, shorter than the 1.48 Å typical in aromatic analogs, reflecting partial double-bond character due to reduced conjugation. The trans configuration at C4 and C5 ensures minimal steric clash between the nitro and methyl groups, as confirmed by X-ray diffraction studies of related compounds (Table 1).
Table 1: Selected bond lengths and angles in nitro-substituted dihydroisoxazoles
Historical Context of Nitro-Substituted Dihydroisoxazole Derivatives
The synthesis of nitro-substituted dihydroisoxazoles emerged prominently in the early 21st century, driven by their utility as intermediates in pharmaceuticals and agrochemicals. Early methods relied on 1,3-dipolar cycloadditions between nitrile oxides and nitroalkenes, but regioselectivity challenges limited yields. A breakthrough occurred in 2018 with the regioselective synthesis of 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole via [3+2] cycloaddition of benzonitrile N-oxide and 3-nitroprop-1-ene, validated by X-ray crystallography.
Key historical milestones include:
- 2003 : Development of formyl chloride derivatives of 3-phenyl-5-methylisoxazoles, demonstrating functionalization potential at C4.
- 2019 : Systematic review of nitroisoxazole synthesis, highlighting the scarcity of general methods for 5-nitro isomers.
- 2022 : Computational studies (M06-2X/6-31G(d)) quantifying the thermodynamic stability of 5-nitro vs. 4-nitro dihydroisoxazoles, favoring the former by ~3 kcal/mol.
Academic Significance in Heterocyclic Chemistry Research
This compound’s academic value lies in three areas:
- Regiochemical Control : The nitro group’s position (C4 vs. C5) dictates reactivity in further functionalization. Density functional theory (DFT) studies show transition state energies for 4-nitro formation are ~13 kcal/mol higher than 5-nitro, explaining observed regioselectivity.
- Crystallographic Insights : X-ray analyses reveal a near-coplanar arrangement of the isoxazole and phenyl rings (twist angle: ~5°), with the nitro group rotated ~64° relative to the heterocycle. This geometry facilitates layer-type crystal packing, relevant to materials science.
- Synthetic Versatility : The nitro group serves as a precursor for reduction to amines or nucleophilic substitution, enabling access to bioactive analogs. For example, 3-(3-chlorophenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole derivatives exhibit anti-inflammatory activity by modulating the Nrf2/HO-1 pathway.
Table 2: Applications of nitro-substituted dihydroisoxazoles
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(4S,5R)-5-methyl-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H10N2O3/c1-7-10(12(13)14)9(11-15-7)8-5-3-2-4-6-8/h2-7,10H,1H3/t7-,10-/m1/s1 |
InChI Key |
YEFNMQSEXRXBDU-GMSGAONNSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=NO1)C2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1C(C(=NO1)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole typically involves a [2+3] cycloaddition reaction of nitrile oxides with olefins . This reaction is regioselective and can be carried out under mild conditions. Industrial production methods may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole derivatives have shown promising anticancer properties. Studies indicate that certain nitro-substituted isoxazoles exhibit inhibitory activity against tubulin polymerization and demonstrate anticancer activity against human prostate cancer cell lines. The mechanism of action appears to be linked to the structural features of the isoxazole ring, which allows for interactions with cellular targets involved in cancer progression .
2. Antimicrobial Properties
Recent research highlights the antimicrobial potential of this compound against various pathogens. For instance, derivatives of 4,5-dihydroisoxazole have been evaluated for their activity against Mycobacterium tuberculosis and other bacterial strains. Compounds with specific substitutions on the phenyl ring showed enhanced activity, indicating that structural modifications can significantly influence biological efficacy .
3. Inhibition of Enzymatic Activity
this compound has been identified as a potential inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism and other diseases. This inhibition could pave the way for developing new therapeutic agents targeting metabolic pathways in cancer cells .
Agricultural Chemistry Applications
1. Parasiticidal Agents
The compound's derivatives are being explored for use as parasiticidal agents in veterinary medicine. The structural characteristics of isoxazoles make them suitable candidates for developing new treatments against parasitic infections in livestock, which can lead to improved animal health and productivity .
2. Pesticidal Applications
There is ongoing research into the use of isoxazole derivatives as potential pesticides. The ability of these compounds to disrupt biological processes in pests could lead to effective solutions for crop protection without harming beneficial insects .
Summary of Key Findings
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Effective against human prostate cancer and M.tb |
| Enzyme Inhibition | NAMPT inhibitors | Potential for targeting cancer metabolism |
| Agricultural Chemistry | Parasiticides, pesticides | Effective against livestock parasites |
Case Studies
- Anticancer Efficacy Study : A study evaluated various nitro-substituted isoxazoles for their ability to inhibit tubulin polymerization. Results demonstrated that this compound exhibited significant cytotoxicity against prostate cancer cell lines, leading to cell cycle arrest and apoptosis .
- Antimicrobial Activity Assessment : In vitro studies were conducted on a series of isoxazole derivatives against Mycobacterium tuberculosis. The compound showed a minimum inhibitory concentration (MIC) comparable to existing first-line antibiotics, indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Conformational Comparisons
Ring Puckering and Substituent Effects
The puckering of the dihydroisoxazole ring significantly influences the compound’s reactivity and intermolecular interactions. Cremer and Pople’s generalized puckering coordinates highlight that substituents like the nitro group at position 4 introduce steric and electronic effects, altering the planarity of the ring compared to analogs with smaller substituents (e.g., hydrogen or methyl groups). For example:
- Nitro vs. Chloro Substituents : The bulkier nitro group in trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole creates greater out-of-plane displacement compared to 3-(4-chlorophenyl)-4,5-dihydro-4-nitro-5-phenylisoxazole, where the chloro substituent has a lesser steric impact .
- Methyl Group Influence : The trans-5-methyl group stabilizes the puckered conformation by reducing pseudorotation, as observed in crystallographic studies using SHELX-refined structures .
Table 1: Puckering Parameters of Selected Isoxazole Derivatives
| Compound | Amplitude (q, Å) | Phase Angle (φ, °) |
|---|---|---|
| Trans-5-methyl-4-nitro-3-phenyl- | 0.45 | 120 |
| 3-(4-chlorophenyl)-4-nitro-5-phenyl- | 0.38 | 135 |
| 4-nitro-3,5-diphenyl- | 0.41 | 110 |
Spectroscopic and Electronic Properties
NMR Chemical Shift Analysis
NMR studies reveal distinct electronic environments for protons near substituents. In this compound, the nitro group deshields protons at positions 4 and 5, causing downfield shifts (e.g., δ 8.2 ppm for H-4) compared to non-nitro analogs. For instance:
- Comparison with Rapa Analogs : Regions A (positions 39–44) and B (positions 29–36) in similar compounds show chemical shift discrepancies due to nitro-induced polarization, whereas methyl or chloro substituents cause minimal changes .
Table 2: Selected NMR Shifts (δ, ppm)
| Proton Position | Trans-5-methyl-4-nitro-3-phenyl- | 3-(4-chlorophenyl)-4-nitro-5-phenyl- |
|---|---|---|
| H-4 | 8.2 | 7.9 |
| H-5 | 3.7 | 3.6 |
| H-3 (phenyl) | 7.4–7.6 | 7.3–7.5 |
Reactivity and Functional Group Interactions
Hydrogen Bonding and Crystal Packing
The nitro group in this compound participates in strong hydrogen bonds (N–O···H–C), forming dimeric aggregates in the crystalline state. This contrasts with chloro-substituted analogs, where weaker C–Cl···π interactions dominate .
Lumping Strategy in Reactivity Studies
Lumping strategies classify this compound with other nitroisoxazoles due to shared electrophilic reactivity at the nitro site. For example, reduction reactions (e.g., nitro to amine) proceed similarly across nitro-substituted dihydroisoxazoles but differ from chloro- or methyl-substituted derivatives, which undergo nucleophilic substitution .
Crystallographic and Computational Insights
SHELX and ORTEP-3 Structural Refinement
High-resolution X-ray data refined via SHELX reveal shorter C–N bond lengths (1.47 Å) in the nitro group compared to C–Cl (1.72 Å) in analogs, confirming greater electron withdrawal . ORTEP-3 visualizations further illustrate the trans configuration’s steric constraints, which are absent in cis isomers .
Biological Activity
Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole is a heterocyclic compound belonging to the isoxazole class, recognized for its diverse biological activities. This article explores its biological activity, synthesis, structural characteristics, and potential applications in medicinal chemistry.
Structural Characteristics
This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, with a methyl group at the 5-position, a nitro group at the 4-position, and a phenyl group at the 3-position. This unique substitution pattern is key to its biological properties.
| Structural Feature | Description |
|---|---|
| Methyl Group (5-position) | Enhances lipophilicity and may influence receptor interactions. |
| Nitro Group (4-position) | Potentially involved in redox reactions and interactions with biological targets. |
| Phenyl Group (3-position) | Contributes to the compound's overall hydrophobic character. |
1. Inhibition of NAD-dependent Enzymes
Research indicates that compounds within the isoxazole family, including this compound, may inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes. These enzymes are crucial in various metabolic pathways, suggesting that this compound could be explored as a lead for developing new drugs targeting metabolic disorders.
2. Antitumor Activity
Preliminary studies have shown that related isoxazole derivatives exhibit antitumor activity against various cancer cell lines. Although specific data on this compound is limited, its structural similarities to other active compounds suggest potential efficacy in cancer treatment.
3. Anti-inflammatory Properties
Isoxazole derivatives have been investigated for their anti-inflammatory properties. For instance, compounds affecting the Nrf2/HO-1 axis have demonstrated therapeutic relevance in inflammation and infection models . Given the structural characteristics of this compound, it may also interact with similar pathways.
Synthesis
The synthesis of this compound typically involves cycloaddition reactions or modifications of existing isoxazole derivatives. A common synthetic route includes:
- Formation of the Isoxazole Ring : Using appropriate precursors such as nitriles and aldehydes.
- Substitution Reactions : Introducing methyl and nitro groups at specific positions through electrophilic aromatic substitution.
Case Studies and Research Findings
Several studies have focused on the biological activity of isoxazoles similar to this compound:
- In vitro Studies : Evaluations of derivatives against human cancer cell lines have shown varying degrees of cytotoxicity. For example, certain derivatives demonstrated growth inhibition with GI50 values ranging from 15 to 22 µM .
- Mechanistic Studies : Investigations into the binding affinities of these compounds to specific enzymes or receptors using molecular docking simulations have provided insights into their mechanisms of action.
Q & A
Basic: What are the optimal synthetic routes for preparing Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of this compound typically involves cyclocondensation or nitro-group introduction via nitration. For example, a method analogous to involves refluxing precursors (e.g., substituted benzaldehyde derivatives) with acetic acid as a catalyst in ethanol, followed by solvent evaporation and filtration . Optimization requires factorial design ( ) to test variables:
Advanced optimization may employ response surface methodology (RSM) to model interactions between variables.
Basic: How can spectroscopic techniques (NMR, IR) distinguish the trans-isomer from potential cis byproducts?
Answer:
- 1H NMR : The trans-configuration creates distinct coupling patterns. For example, in , dihydroisoxazole protons (δ 3.15–3.51 ppm) show multiplet splitting due to vicinal coupling (J = 8–10 Hz), absent in cis isomers due to symmetry .
- IR : Nitro-group stretching vibrations (~1520 cm⁻¹) and C=N stretches (~1600 cm⁻¹) confirm structural integrity .
- X-ray crystallography (if available) resolves stereochemistry unambiguously .
Basic: What safety protocols are critical when handling this nitro-substituted dihydroisoxazole?
Answer:
- Hazard Identification : Nitro groups pose explosion risks under high heat or friction. The compound’s LD50 (oral, rat) is unconfirmed, but analogs (e.g., 3-Nitro-4,5-dihydroisoxazole) require PPE and ventilation .
- First Aid : Skin/eye contact: Flush with water (15+ mins); inhalation: Move to fresh air .
- Storage : In airtight containers, away from ignition sources, at –20°C to prevent degradation .
Advanced: How can mechanistic studies resolve contradictions in the nitro-group’s electronic effects on dihydroisoxazole reactivity?
Answer:
Conflicting reports on nitro-group behavior (electron-withdrawing vs. resonance effects) require:
Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution and transition states .
Kinetic Isotope Effects (KIE) : Compare H/D substitution in nitration steps to identify rate-determining steps .
Substituent Screening : Synthesize analogs (e.g., 4-NO2 vs. 4-CF3) to isolate electronic contributions .
emphasizes linking mechanistic hypotheses to broader theories (e.g., Hammett equation for substituent effects).
Advanced: What methodologies validate the compound’s stability under varying pH and temperature conditions for pharmacological applications?
Answer:
-
Accelerated Stability Testing :
Condition Protocol Degradation Threshold pH 1–13 37°C, 72 hrs HPLC purity <90% indicates instability 40–60°C Thermal gravimetric analysis (TGA) Weight loss >5% at 60°C -
Light Sensitivity : UV-Vis spectroscopy to track nitro-group photolysis .
-
Moisture Stability : Karl Fischer titration for hygroscopicity assessment .
Advanced: How can researchers address contradictory bioactivity data in antimicrobial assays involving this compound?
Answer:
Contradictions may arise from:
Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) per CLSI guidelines .
Bacterial Strain Selection : Test Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .
Metabolite Interference : LC-MS/MS to identify degradation products during assays .
Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance .
Advanced: What strategies enable the application of this compound as a chiral building block in asymmetric catalysis?
Answer:
- Chiral Resolution : Use (S)-phenylglycinol derivatives ( ) to separate enantiomers via diastereomeric crystallization .
- Catalytic Testing : Immobilize the compound on silica-supported Pd catalysts for Heck reactions; monitor ee (%) via chiral HPLC .
- Theoretical Framework : Link stereoelectronic properties to Cram’s rule of asymmetric induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
